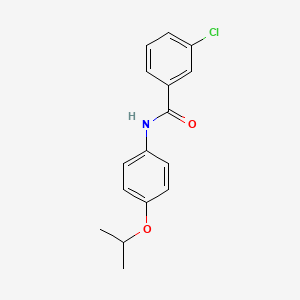

3-chloro-N-(4-isopropoxyphenyl)benzamide

Description

3-Chloro-N-(4-isopropoxyphenyl)benzamide is a benzamide derivative featuring a 3-chlorobenzoyl group linked via an amide bond to a 4-isopropoxyphenyl substituent. The isopropoxy group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions compared to simpler substituents like methoxy or nitro groups .

Properties

IUPAC Name |

3-chloro-N-(4-propan-2-yloxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11(2)20-15-8-6-14(7-9-15)18-16(19)12-4-3-5-13(17)10-12/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACOQKXNLKGVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-isopropoxyphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-isopropoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-isopropoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3-chloro-N-(4-isopropoxyphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-isopropoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Substituent Position and Steric Effects

- 3-Chloro-N-(2-nitrophenyl)benzamide (): The nitro group at the 2-position induces a planar amide moiety (r.m.s. deviation = 0.0164 Å) and weak C–H···O interactions.

- 4-Chloro-N-(3-chlorophenyl)benzamide (): The para-chloro substituent on the benzamide ring and meta-chloro on the aniline ring create distinct halogen-halogen interactions (Cl···Cl distance ~3.4–3.9 Å). The target compound’s 3-chloro and 4-isopropoxy groups may instead favor C–H···π or O–H···Cl interactions .

Functional Group Comparisons

- 3-Chloro-N-(4-methoxyphenyl)benzamide analogs (): Methoxy groups enhance solubility via polar interactions, whereas the isopropoxy group’s larger size may reduce aqueous solubility but improve membrane permeability .

- 3-Chloro-N-(2-fluorophenyl)benzamide (): Fluorine’s electronegativity stabilizes crystal packing via C–H···F interactions. The isopropoxy group’s lack of electronegative atoms might result in weaker intermolecular forces .

Physicochemical Properties

Melting Points and Solubility

- 3-Chloro-N-(2-nitrophenyl)benzamide (): High melting point (399 K) due to strong nitro-group interactions. The target compound’s isopropoxy group may lower melting points by disrupting packing efficiency .

- 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide (): Hydrogen bonding (N–H···O and C–H···O) enhances thermal stability. The isopropoxy group’s lack of H-bond donors could reduce thermal stability compared to this compound .

Crystallinity and Polymorphism

- 3-Chloro-N-(2-fluorophenyl)benzamide (): Exhibits polymorphs (IA and IB) with distinct packing modes. The isopropoxy group’s conformational flexibility might suppress polymorphism by allowing only one stable packing arrangement .

Anti-Inflammatory Activity

- Oxadiazole Derivatives (): 3-Chloro-substituted oxadiazoles (e.g., C4) show lower anti-inflammatory activity than 2-chloro analogs. This suggests that the target compound’s 3-chloro position may also result in reduced efficacy compared to ortho-substituted analogs .

Structure-Activity Relationships (SAR)

- 4-Methoxy vs. Isopropoxy Substituents (): Methoxy groups enhance bioactivity via polar interactions with target proteins. The isopropoxy group’s bulkiness might hinder binding in sterically sensitive active sites .

Crystallographic and Interaction Analysis

- Hydrogen Bonding: Compounds like 3-chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide () form 1D chains via N–H···O bonds. The target compound’s lack of H-bond donors may limit such interactions .

- Halogen Interactions : and highlight Cl···Cl distances >3.4 Å. The target compound’s single chloro group may preclude significant halogen bonding .

Biological Activity

3-chloro-N-(4-isopropoxyphenyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18ClN

- Molecular Weight : 273.78 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 3-chlorobenzoyl chloride and 4-isopropoxyaniline.

- Reaction Conditions : The reaction is conducted under basic conditions, often using triethylamine as a catalyst in an organic solvent like dichloromethane.

- Yield : The final product is obtained with moderate to high yields, typically around 60-80%.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's minimum inhibitory concentration (MIC) values suggest potent activity, particularly against Gram-positive bacteria.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes related to disease processes:

- h-NTPDase1 : This enzyme is involved in purinergic signaling, and inhibition by the compound has been linked to reduced inflammation and potential therapeutic effects in autoimmune diseases.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several benzamide derivatives, including this compound. The compound was found to have an MIC of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound in breast cancer models. The study revealed that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, modulating their activity.

- Enzyme Interaction : Inhibition of enzymes such as h-NTPDase1 affects downstream signaling pathways related to inflammation and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.